molecular formula C13H20N2O4S B5844180 N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide

N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide

Cat. No. B5844180
M. Wt: 300.38 g/mol
InChI Key: FJKRODFOJPAOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide, also known as NBDPS, is a chemical compound that has gained attention in scientific research due to its potential use as a fluorescent probe for protein labeling. This compound is synthesized through a multistep process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide involves the reaction of the sulfonamide group with cysteine residues in proteins. This reaction forms a covalent bond between the probe and the protein, which allows for the visualization and tracking of the protein in living cells. The fluorescent properties of N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide also allow for the detection of protein-protein interactions and changes in protein conformation.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide has been shown to be non-toxic and non-cytotoxic in various cell lines. This compound has also been shown to have minimal effects on protein function and stability. However, it is important to note that the labeling of cysteine residues in proteins can potentially affect protein activity and function.

Advantages and Limitations for Lab Experiments

N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide has several advantages for lab experiments, including its selectivity for cysteine residues in proteins, its fluorescent properties, and its non-toxic and non-cytotoxic nature. However, there are also limitations to its use, including the potential for labeling to affect protein function and the need for optimization of labeling conditions for different proteins and cell types.

Future Directions

There are several future directions for the use of N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide in scientific research. One direction is the development of new labeling strategies that can target different amino acid residues in proteins. Another direction is the optimization of labeling conditions for different proteins and cell types. Additionally, the use of N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide in live animal imaging and in vivo protein labeling is an area of active research. Overall, the potential applications of N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide in scientific research are vast and continue to be explored.

Synthesis Methods

The synthesis of N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide involves a multistep process that starts with the reaction of 2-nitrobenzenesulfonyl chloride with isopropyl acetate to form N-(2-nitrobenzenesulfonyl)-isopropyl acetamide. This intermediate is then reacted with 2-methylpropylmagnesium bromide to form N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide has gained attention in scientific research due to its potential use as a fluorescent probe for protein labeling. This compound can selectively label cysteine residues in proteins, which allows for the visualization and tracking of protein localization and dynamics in living cells. N-(1-isopropyl-2-methylpropyl)-2-nitrobenzenesulfonamide has been used in various studies to investigate protein-protein interactions, protein folding, and protein trafficking.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-9(2)13(10(3)4)14-20(18,19)12-8-6-5-7-11(12)15(16)17/h5-10,13-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKRODFOJPAOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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